molecular formula C17H21Cl2N3OS B4856753 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B4856753
M. Wt: 386.3 g/mol
InChI Key: YTDIDTJLSHMISV-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole is a complex organic compound characterized by its unique structure, which includes a triazole ring, a dichlorobenzyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors One common route involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide This intermediate is then reacted with 1,2,4-triazole under basic conditions to form the triazole derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorobenzyl group can be reduced to the corresponding benzyl group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The dichlorobenzyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the tetrahydrofuran moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole

Uniqueness

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole is unique due to the presence of the tetrahydrofuran moiety, which is not commonly found in similar compounds. This structural feature may confer distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-5-propan-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N3OS/c1-11(2)16-20-21-17(22(16)9-13-4-3-7-23-13)24-10-12-5-6-14(18)15(19)8-12/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDIDTJLSHMISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1CC2CCCO2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
Reactant of Route 4
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
Reactant of Route 5
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
Reactant of Route 6
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole

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